molecular formula C18H16FN3O4S2 B12219256 N-[(2Z)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-fluorophenoxy)propanamide

N-[(2Z)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-fluorophenoxy)propanamide

Cat. No.: B12219256
M. Wt: 421.5 g/mol
InChI Key: BBSSYYGRBSDWGA-UHFFFAOYSA-N
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Description

N-[(2Z)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-fluorophenoxy)propanamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

The synthesis of N-[(2Z)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-fluorophenoxy)propanamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 2-(2-fluorophenoxy)propanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-(benzylsulfonyl)-1,3,4-thiadiazole-2-amine under basic conditions to yield the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-[(2Z)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-fluorophenoxy)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, using reagents like sodium hydride and alkyl halides to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone, amine, and substituted derivatives .

Scientific Research Applications

N-[(2Z)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-fluorophenoxy)propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-fluorophenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects . Additionally, it can interact with signaling pathways in cancer cells, inducing apoptosis and inhibiting cell proliferation .

Comparison with Similar Compounds

N-[(2Z)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-fluorophenoxy)propanamide can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity .

Properties

Molecular Formula

C18H16FN3O4S2

Molecular Weight

421.5 g/mol

IUPAC Name

N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenoxy)propanamide

InChI

InChI=1S/C18H16FN3O4S2/c1-12(26-15-10-6-5-9-14(15)19)16(23)20-17-21-22-18(27-17)28(24,25)11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,20,21,23)

InChI Key

BBSSYYGRBSDWGA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NN=C(S1)S(=O)(=O)CC2=CC=CC=C2)OC3=CC=CC=C3F

Origin of Product

United States

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